molecular formula C4H10ClNO B153546 Tetrahydrofuran-3-amine hydrochloride CAS No. 204512-94-7

Tetrahydrofuran-3-amine hydrochloride

Cat. No.: B153546
CAS No.: 204512-94-7
M. Wt: 123.58 g/mol
InChI Key: MHOVLDXJDIEEMJ-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-amine hydrochloride is an organic compound with the molecular formula C4H10ClNO. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tetrahydrofuran-3-amine hydrochloride typically involves the synthesis of tetrahydrofuran-3-amine, followed by its conversion to the hydrochloride salt. One common method involves the amidation of tetrahydrofuran-3-formic acid, followed by Hofmann degradation to yield tetrahydrofuran-3-amine. This amine is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various amines .

Scientific Research Applications

Tetrahydrofuran-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is employed in the study of biological pathways and as a precursor in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiarrhythmic agents and other therapeutic compounds.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of tetrahydrofuran-3-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, influencing biological pathways and chemical reactions. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or chemical synthesis .

Comparison with Similar Compounds

Uniqueness: Tetrahydrofuran-3-amine hydrochloride is unique due to its specific positioning of the amine group, which influences its reactivity and applications. Its ability to participate in a wide range of chemical reactions and its utility in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

oxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOVLDXJDIEEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20910258
Record name Oxolan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107215-52-1, 204512-94-7
Record name Oxolan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminotetrahydrofuran hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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